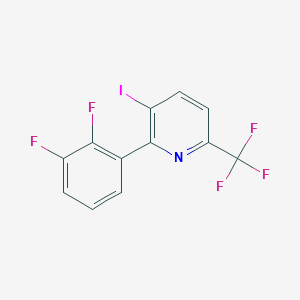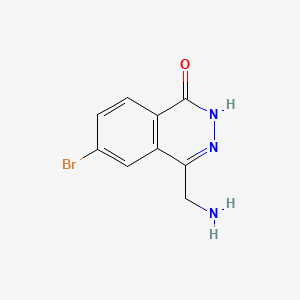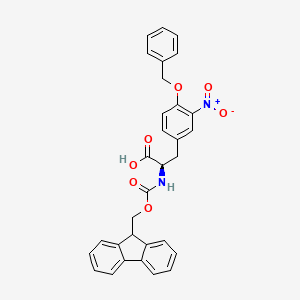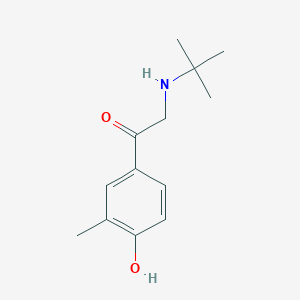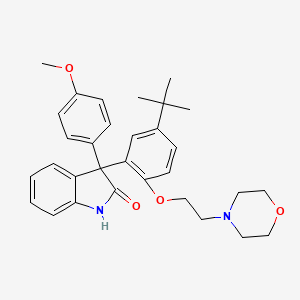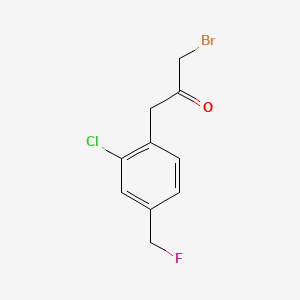
1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and fluorine substituents
Métodos De Preparación
The synthesis of 1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common method involves the bromination of 3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Análisis De Reacciones Químicas
1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways, making the compound useful in different chemical and biological applications .
Comparación Con Compuestos Similares
1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-4-chloro-2-fluorobenzene: This compound has a simpler structure and is used in similar applications, such as organic synthesis and coupling reactions.
2-Bromo-4-chloro-6-fluorotoluene: Another related compound with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H9BrClFO |
|---|---|
Peso molecular |
279.53 g/mol |
Nombre IUPAC |
1-bromo-3-[2-chloro-4-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrClFO/c11-5-9(14)4-8-2-1-7(6-13)3-10(8)12/h1-3H,4-6H2 |
Clave InChI |
VSEZDMJQEMSQSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CF)Cl)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



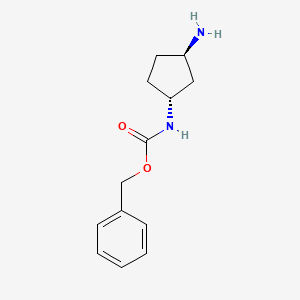
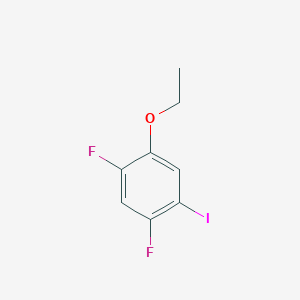

![Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate](/img/structure/B14038609.png)
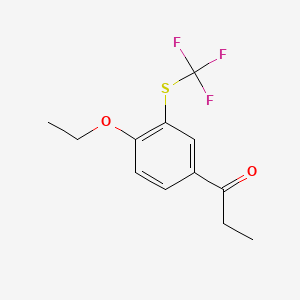
![7,14,27,30-tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34(38),35,39-icosaene](/img/structure/B14038627.png)
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14038637.png)

